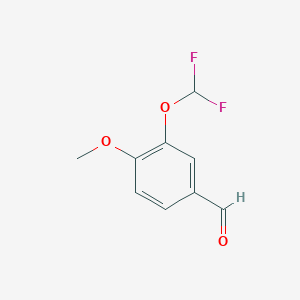
3-Difluoromethoxy-4-methoxy-benzaldehyde
Vue d'ensemble
Description
3-Difluoromethoxy-4-methoxy-benzaldehyde, also known as 3-Methoxy-4-(difluoromethoxy)benzaldehyde, is a chemical compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Difluoromethoxy-4-methoxy-benzaldehyde is 1S/C9H8F2O3/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-5,9H,1H3 . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
3-Difluoromethoxy-4-methoxy-benzaldehyde is a liquid at room temperature . It has a molecular weight of 202.16 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Pulmonary Fibrosis Research
Specific Scientific Field
This research falls under the field of Molecular Pathology and Therapeutics .
Summary of the Application
The compound DGM has been used to evaluate its effects on pulmonary fibrosis, specifically its potential as a therapeutic target to reduce Idiopathic Pulmonary Fibrosis (IPF) .
Methods of Application
The research involved two main methods:
- In vitro stimulation of A549 cells (a type of lung epithelial cell) with Transforming growth factor-β1 (TGF-β1) to construct Epithelial-Mesenchymal Transitions (EMTs). DGM treatment was then applied to these cells .
- In vivo models of tracheal instillation of bleomycin (a drug that can induce pulmonary fibrosis) were used in rats, and DGM was administered as a treatment .
Results or Outcomes
The results showed that DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increased the expression of E-cadherin in the in vitro model. In the in vivo model, DGM treatment resulted in improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced the expression of E-cadherin .
Lipophilic Substituent in Heterocycles
Specific Scientific Field
This research falls under the field of Organic Chemistry and Pharmaceutical Sciences .
Summary of the Application
The compound “3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid (DGM)” has been used as a lipophilic substituent in N-based heterocycles .
Methods of Application
The research involved the synthesis of N-based heterocycles with DGM as a lipophilic substituent . The lipophilicity of the substituent was then evaluated .
Results or Outcomes
The results showed that the DGM substituent is far more lipophilic than the halogens and lies between a F3C (p = +0.88) and a F3C-S (p = +1.44) group . It may thus replace advantageously a fluorine atom (p = +0.14) in most molecules with the benefit of increased lipid solubility .
Hydrophobic Substituent in Organic Compounds
Specific Scientific Field
This research falls under the field of Organic Chemistry .
Summary of the Application
The compound “1-(difluoromethoxy)-3-nitrobenzene” has been used as a hydrophobic substituent in organic compounds .
Methods of Application
The research involved the synthesis of organic compounds with “1-(difluoromethoxy)-3-nitrobenzene” as a hydrophobic substituent . The hydrophobicity of the substituent was then evaluated .
Results or Outcomes
The results showed that the “1-(difluoromethoxy)-3-nitrobenzene” substituent is far more hydrophobic than the halogens and lies between a F3C (p = +0.88) and a F3C-S (p = +1.44) group . It may thus replace advantageously a fluorine atom (p = +0.14) in most molecules with the benefit of increased lipid solubility .
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P305, P351, and P338, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
3-(difluoromethoxy)-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-7-3-2-6(5-12)4-8(7)14-9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOBKYXYQVFUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397607 | |
| Record name | 3-Difluoromethoxy-4-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Difluoromethoxy-4-methoxy-benzaldehyde | |
CAS RN |
153587-11-2 | |
| Record name | 3-Difluoromethoxy-4-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

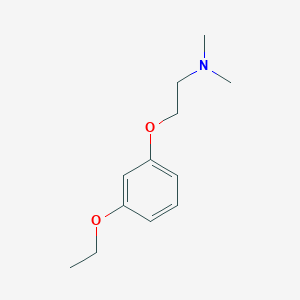


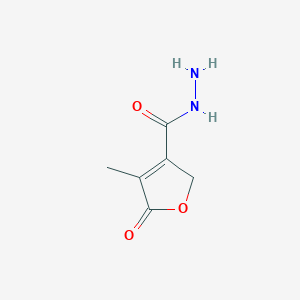
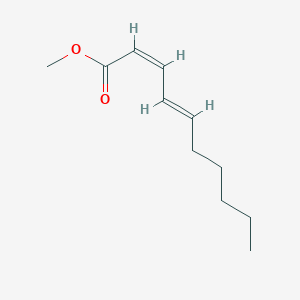




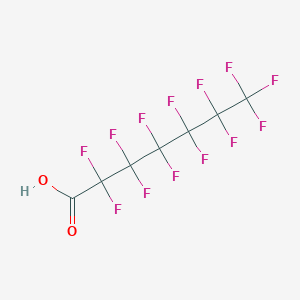


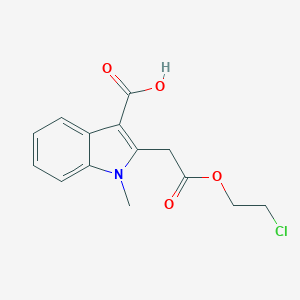
![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)